molecular formula C14H19Cl2N3S B5698912 N-(2,3-dichlorophenyl)-4-propyl-1-piperazinecarbothioamide

N-(2,3-dichlorophenyl)-4-propyl-1-piperazinecarbothioamide

Cat. No. B5698912
M. Wt: 332.3 g/mol
InChI Key: QUZJEJRLKCDNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-propyl-1-piperazinecarbothioamide, commonly known as ML218, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of ML218 is not fully understood. It has been shown to interact with a range of biological targets and to have a variety of effects on the central nervous system. ML218 has been shown to block voltage-gated sodium channels and to enhance GABA(A) receptor activity. It has also been shown to activate nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
ML218 has a range of biochemical and physiological effects. It has been shown to have analgesic, anticonvulsant, and anxiolytic effects in animal models. ML218 has also been shown to have effects on learning and memory, as well as on locomotor activity.

Advantages and Limitations for Lab Experiments

ML218 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. ML218 has also been extensively studied, and its effects on a range of biological targets are well understood. However, ML218 also has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on ML218. One area of research could be to further explore its potential as an analgesic, anticonvulsant, and anxiolytic agent. Another area of research could be to investigate its effects on other biological targets. Additionally, research could be carried out to develop more soluble forms of ML218, which would make it easier to work with in lab experiments. Finally, research could be carried out to investigate the potential therapeutic applications of ML218 in humans.

Synthesis Methods

The synthesis of ML218 involves the reaction of 2,3-dichlorophenyl isothiocyanate and 1-(4-propylpiperazin-1-yl)ethanone in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. The synthesis of ML218 is relatively simple and can be carried out on a large scale.

Scientific Research Applications

ML218 has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a range of biological targets, including voltage-gated sodium channels, GABA(A) receptors, and nicotinic acetylcholine receptors. ML218 has also been shown to have potential as an analgesic, anticonvulsant, and anxiolytic agent.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-propylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3S/c1-2-6-18-7-9-19(10-8-18)14(20)17-12-5-3-4-11(15)13(12)16/h3-5H,2,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJEJRLKCDNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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